molecular formula C8H11OP B3045204 Dimethylphenylphosphine oxide CAS No. 10311-08-7

Dimethylphenylphosphine oxide

Cat. No.: B3045204
CAS No.: 10311-08-7
M. Wt: 154.15 g/mol
InChI Key: IPZJMMRIOCINCK-UHFFFAOYSA-N
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Description

Dimethylphenylphosphine oxide is an organophosphorus compound with the molecular formula C₈H₁₁OP. It is characterized by the presence of a phosphorus atom bonded to a phenyl group and two methyl groups, with an oxygen atom double-bonded to the phosphorus. This compound is known for its stability and versatility in various chemical reactions and applications.

Safety and Hazards

Dimethylphenylphosphine oxide is considered hazardous. It is flammable and may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from open flames, hot surfaces, and sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylphenylphosphine oxide can be synthesized through several methods. One common method involves the oxidation of dimethylphenylphosphine using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically proceeds under mild conditions, yielding the desired oxide product.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Dimethylphenylphosphine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced back to dimethylphenylphosphine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group or methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, Grignard reagents.

Major Products Formed:

    Oxidation: Higher oxidation state phosphine oxides.

    Reduction: Dimethylphenylphosphine.

    Substitution: Various substituted phosphine oxides depending on the reagents used.

Scientific Research Applications

Dimethylphenylphosphine oxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. It is also employed in the synthesis of various organophosphorus compounds.

    Biology: Investigated for its potential role in biological systems and as a probe for studying phosphorus-containing biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.

Comparison with Similar Compounds

    Dimethylphosphine oxide: (CH₃)₂P(O)H

    Diphenylphosphine oxide: (C₆H₅)₂P(O)H

    Triphenylphosphine oxide: (C₆H₅)₃P(O)

Comparison: Dimethylphenylphosphine oxide is unique due to its specific combination of a phenyl group and two methyl groups bonded to the phosphorus atom. This structure imparts distinct electronic and steric properties, making it a versatile ligand in coordination chemistry. Compared to dimethylphosphine oxide, it has a higher molecular weight and different reactivity due to the presence of the phenyl group. Diphenylphosphine oxide and triphenylphosphine oxide, on the other hand, have more phenyl groups, which can influence their solubility and coordination behavior.

Properties

IUPAC Name

dimethylphosphorylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11OP/c1-10(2,9)8-6-4-3-5-7-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZJMMRIOCINCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145648
Record name Phosphine oxide, dimethylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10311-08-7
Record name Dimethylphenylphosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10311-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine oxide, dimethylphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010311087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine oxide, dimethylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural formula and molecular weight of Dimethylphenylphosphine oxide?

A1: this compound (C8H11OP) has a molecular weight of 154.17 g/mol. Its structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methyl groups and a phenyl group.

Q2: How can this compound be used in material science?

A2: this compound can act as a ligand in coordination chemistry. [, ] For instance, it coordinates with trivalent rhenium alongside a pyridylbenzazole chelator. [] This ability to coordinate with metal ions makes it relevant for developing new materials with specific properties.

Q3: Is this compound used in any analytical techniques?

A3: Yes, this compound serves as a useful compound for setting the magic angle in 31P CP/MAS NMR (Cross-Polarization Magic Angle Spinning Nuclear Magnetic Resonance) spectroscopy. [] This technique is crucial for studying the structure and dynamics of materials containing phosphorus.

Q4: Are there any documented reactions involving this compound and transition metals?

A4: Yes, research shows that this compound participates in reactions with transition metal complexes. For example, in the thermal reaction of octacarbonyltetraiododimolybdenum with Dimethylphenylphosphine, this compound is formed as a byproduct alongside a molybdenum complex containing both Dimethylphenylphosphine and this compound ligands. The crystal structure of this complex, bis(Dimethylphenylphosphine)(this compound)triiodomolybdenum, was determined through X-ray crystallography. [] This highlights the potential of this compound in influencing the reactivity and product formation in transition metal chemistry.

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